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molecular formula C23H24FN3O3 B1622656 Prideperone CAS No. 95374-52-0

Prideperone

Cat. No. B1622656
M. Wt: 409.5 g/mol
InChI Key: XMRWAAOHXNIGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04559349

Procedure details

41.4 g (0.2 mol) of 4-(p-fluorobenzoyl)-piperidine are dissolved in 120 ml of dioxan, and 28.3 g (0.1 mol) of N-(2-bromoethyl)-5-cyano-2-methoxybenzamide are added and the whole is then stirred at room temperature for 60 hours. A solution of potassium carbonate is then added to the reaction mixture and the whole is then extracted with methylene chloride. The methylene chloride solution is washed neutral with water and concentrated in a water-jet vacuum. A light yellow crystalline product remains behind which is suspended in 200 ml of ethanol and stirred for 2 hours. The solid product is then filtered with suction and subsequently washed with 20 ml of ice-cold ethanol. 5-Cyano-N-[2-[4-(p-fluorobenzoyl)-piperidinyl]-ethyl]-2-methoxybenzamide is obtained in the filtration residue in the form of white powder of melting point 167°-169°.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
N-(2-bromoethyl)-5-cyano-2-methoxybenzamide
Quantity
28.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[O:7])=[CH:4][CH:3]=1.Br[CH2:17][CH2:18][NH:19][C:20](=[O:31])[C:21]1[CH:26]=[C:25]([C:27]#[N:28])[CH:24]=[CH:23][C:22]=1[O:29][CH3:30].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[C:27]([C:25]1[CH:24]=[CH:23][C:22]([O:29][CH3:30])=[C:21]([CH:26]=1)[C:20]([NH:19][CH2:18][CH2:17][N:11]1[CH2:12][CH2:13][CH:8]([C:6](=[O:7])[C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:15][CH:14]=2)[CH2:9][CH2:10]1)=[O:31])#[N:28] |f:2.3.4|

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2CCNCC2)C=C1
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
N-(2-bromoethyl)-5-cyano-2-methoxybenzamide
Quantity
28.3 g
Type
reactant
Smiles
BrCCNC(C1=C(C=CC(=C1)C#N)OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole is then stirred at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the whole is then extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride solution is washed neutral with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a water-jet vacuum
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid product is then filtered with suction
WASH
Type
WASH
Details
subsequently washed with 20 ml of ice-cold ethanol

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(C(=O)NCCN2CCC(CC2)C(C2=CC=C(C=C2)F)=O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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